![molecular formula C13H18N2O3 B2531148 2-[(Benzylcarbamoyl)amino]-3-methylbutanoic acid CAS No. 1009681-22-4](/img/structure/B2531148.png)
2-[(Benzylcarbamoyl)amino]-3-methylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The InChI code for this compound is1S/C13H18N2O3/c1-9(2)11(12(16)17)15-13(18)14-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,16,17)(H2,14,15,18) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the sources I searched.科学的研究の応用
Stability and Degradation
A study conducted by Barchańska et al. (2019) focused on nitisinone, a compound closely related to 2-[(Benzylcarbamoyl)amino]-3-methylbutanoic acid, exploring its stability and degradation products. The research utilized liquid chromatography coupled with mass spectrometry (LC-MS/MS) to assess the stability of nitisinone under various conditions, revealing that its stability increases with the pH of the solution. The study also identified major degradation products, which contribute to a better understanding of the risks and benefits of its medical application (Barchańska et al., 2019).
Antituberculosis Activity
Organotin(IV) complexes, including those derived from this compound, have been examined for their antituberculosis activity. A comprehensive review by Iqbal et al. (2015) highlighted the significant antituberculosis potential of these complexes, underscoring the importance of the ligand environment and the structure of the compound in determining their activity. The review suggests that triorganotin(IV) complexes exhibit superior antituberculosis activity compared to diorganotin(IV) complexes, pointing to the potential of this compound derivatives in this area (Iqbal et al., 2015).
Flavor Compound Production and Breakdown
The production and breakdown pathways of branched aldehydes, which can be derived from amino acids similar to this compound, play a critical role in flavor formation in foods. Smit et al. (2009) reviewed the influence of metabolic conversions, microbial activity, and food composition on the formation of these flavor compounds. The knowledge on generating desired levels of these aldehydes could be applicable for enhancing food flavors through derivatives of this compound (Smit et al., 2009).
Role in Plant Cell Responses
The dynamic responses of plant cells to environmental stresses have been linked to compounds similar to this compound. Seifikalhor et al. (2019) discussed the multifunctional contribution of gamma-aminobutyric acid (GABA) in plant stress adaptation and non-stress-related biological pathways. This review suggests potential agricultural applications for this compound derivatives in enhancing plant resilience to environmental stresses (Seifikalhor et al., 2019).
Metabolic Insights from Diabetes Research
Research into the metabolic shifts associated with diabetes has implications for compounds like this compound. Pallares-Mendez et al. (2016) provided insights into the metabolic markers associated with insulin resistance, highlighting the roles of branched-chain amino acids and acylcarnitines. This review underscores the potential of this compound in exploring new treatments for metabolic disorders (Pallares-Mendez et al., 2016).
Safety and Hazards
特性
IUPAC Name |
2-(benzylcarbamoylamino)-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-9(2)11(12(16)17)15-13(18)14-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,16,17)(H2,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXOANOVALAKPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)NCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

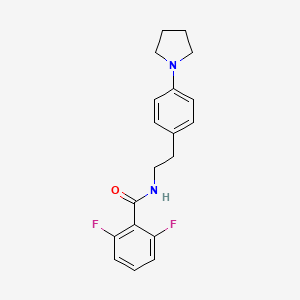
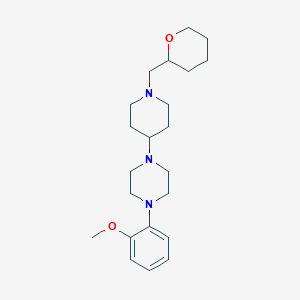

![[3-(2,3-Dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2531070.png)
![3-({4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2531071.png)

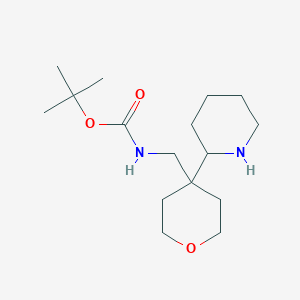
![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2531075.png)
![2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2531076.png)

![7-[4-(difluoromethoxy)phenyl]-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2531081.png)
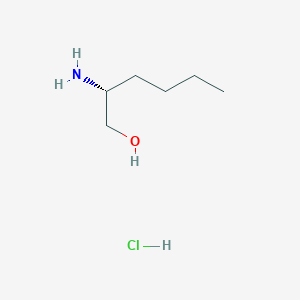
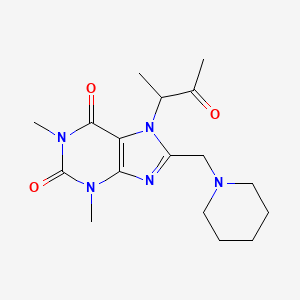
![Methyl 5-oxa-8-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B2531086.png)